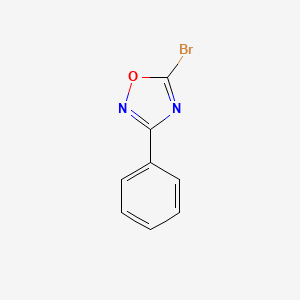

5-Bromo-3-phenyl-1,2,4-oxadiazole

Descripción general

Descripción

5-Bromo-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen and two nitrogen atomsThe molecular formula of this compound is C8H5BrN2O, and it has a molecular weight of 225.04 g/mol .

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various enzymes and receptors in the body, making them potential targets .

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets via numerous non-covalent interactions . The compound’s interaction with its targets leads to changes in the biochemical pathways, resulting in its anti-infective activity .

Pharmacokinetics

It’s known that the compound is lipophilic in nature, suggesting that it should cross the blood-brain barrier . Its lipophilicity, indicated by a log P value greater than 2.6, suggests high absorption and distribution within the body .

Result of Action

Given its anti-infective activity, it can be inferred that the compound likely inhibits the growth of infectious agents, such as bacteria and viruses, at the molecular and cellular levels .

Action Environment

It’s known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action and stability may be affected by environmental conditions, such as temperature and humidity .

Análisis Bioquímico

Biochemical Properties

5-Bromo-3-phenyl-1,2,4-oxadiazole has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the oxadiazole derivative . For instance, some oxadiazole derivatives have been found to have good agonistic activity on dopamine receptors .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some oxadiazole derivatives have been found to have anti-Parkinson’s activity, measured in vivo using albino rats .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action is dependent on the specific structure of the oxadiazole derivative and the biological system in which it is studied .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzamidoxime with bromoacetic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like manganese dioxide (MnO2) can be employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted oxadiazoles can be formed.

Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

1,2,3-Oxadiazole: Less stable and less commonly used in medicinal chemistry.

1,2,5-Oxadiazole: Also less stable compared to 1,2,4-oxadiazole.

1,3,4-Oxadiazole: More stable and frequently used in drug design.

Uniqueness: 5-Bromo-3-phenyl-1,2,4-oxadiazole is unique due to its balanced stability and reactivity, making it a versatile scaffold for the development of new therapeutic agents and materials .

Actividad Biológica

5-Bromo-3-phenyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and antimicrobial effects, supported by data tables and relevant case studies.

Overview of 1,2,4-Oxadiazoles

The oxadiazole ring system is known for its significant biological properties. Compounds containing this moiety have been investigated for various activities including anticancer, anti-inflammatory, and antimicrobial effects. The structural modifications of oxadiazoles can lead to enhanced pharmacological profiles.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, this compound has shown promising results in inhibiting cancer cell proliferation across various cancer lines.

Case Study: Anticancer Efficacy

In a study evaluating various 1,2,4-oxadiazole derivatives for their anticancer activity against different cell lines, this compound demonstrated significant cytotoxicity. The compound exhibited an IC50 value of approximately against prostate cancer cell lines (PC-3) and against colon cancer cell lines (HCT-116) .

Table 1: Anticancer Activity of this compound

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes. One notable target is the 5-lipoxygenase (5-LOX) enzyme, which plays a crucial role in inflammatory processes.

Enzyme Inhibition Study

In vitro assays revealed that the compound exhibits significant inhibitory activity against the 5-LOX enzyme with an IC50 value of . This level of inhibition suggests potential therapeutic applications in inflammatory diseases .

Table 2: Enzyme Inhibition Data for this compound

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Studies indicate that derivatives of 1,2,4-oxadiazoles possess antibacterial and antifungal activities.

Antimicrobial Efficacy

Research has shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For example:

Table 3: Antimicrobial Activity Data

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited growth | |

| Escherichia coli | Moderate inhibition |

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways.

- Enzyme Interaction : The oxadiazole moiety interacts with key amino acids in target enzymes such as 5-LOX.

- Receptor Binding : Molecular docking studies suggest that the compound binds effectively to estrogen receptors and other targets involved in cancer progression .

Propiedades

IUPAC Name |

5-bromo-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZUZAUECBVCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677541 | |

| Record name | 5-Bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263279-50-0 | |

| Record name | 5-Bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.